molecular formula C9H8Cl2O3 B1342058 2-(3,5-Dichlorophenoxy)propanoic acid CAS No. 68070-08-6

2-(3,5-Dichlorophenoxy)propanoic acid

Cat. No. B1342058
CAS RN: 68070-08-6
M. Wt: 235.06 g/mol
InChI Key: ZLRMHHUHESVKKI-UHFFFAOYSA-N
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Description

The compound "2-(3,5-Dichlorophenoxy)propanoic acid" is a chlorinated phenoxy propanoic acid that is of interest due to its structural similarity to various compounds that have been studied for their biological activity and potential applications in different fields, such as agriculture and medicine. Although the exact compound is not directly studied in the provided papers, related compounds have been synthesized and analyzed for their properties and potential uses.

Synthesis Analysis

The synthesis of related compounds, such as ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, involves various spectroscopic techniques to confirm the structure, including FT-IR, NMR, and ESI-MS . Similarly, the synthesis of other analogs, like 3-(trichlorogermyl)propanoic acid, involves reactions with phenylmagnesium bromide to produce different derivatives . These methods could potentially be adapted for the synthesis of "2-(3,5-Dichlorophenoxy)propanoic acid".

Molecular Structure Analysis

The molecular structure of chlorinated phenoxy propanoic acids has been determined using techniques such as X-ray crystallography and NMR . For instance, the structure of 2-acetoxy-3-(3-methoxy-4-acetoxy-5-chlorophenyl)-propenoic acid was confirmed by these methods . Additionally, vibrational circular dichroism studies have been used to determine the absolute configuration of chiral alpha-aryloxypropanoic acids .

Chemical Reactions Analysis

The reactivity of related compounds has been explored, showing that 3-(trichlorogermyl)propanoic acid reacts with phenylmagnesium bromide to yield various products depending on the molar ratio used . This indicates that "2-(3,5-Dichlorophenoxy)propanoic acid" may also exhibit interesting reactivity that could be exploited in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated phenoxy propanoic acids have been studied through various analyses. For example, the crystal structure of 2-methyl-2-(2,4,5-trichlorophenoxy)propionic acid has been determined, revealing information about molecular conformation and hydrogen bonding . The bioactivity of these compounds has also been linked to their molecular geometry and electronic properties, as studied through density functional theory (DFT) .

Case Studies

The compound ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate was tested as an insect growth regulator against Galleria mellonella, showing promising results as a potential insect growth regulator . This suggests that "2-(3,5-Dichlorophenoxy)propanoic acid" could also have applications in pest control if it exhibits similar biological activity.

Scientific Research Applications

Natural Products Synthesis and Biological Activity

A study by Wright, Papendorf, and König (2005) discovered natural products including 3,5-bis(2,4-dichlorophenoxy)-2,6-dichlorophenol (ambigol C) from the terrestrial cyanobacterium Fischerella ambigua. Ambigol C, a highly chlorinated aromatic compound, exhibited moderate activity against Trypanosoma rhodesiense, indicating potential biological applications Wright, Papendorf, & König, 2005.

Environmental Degradation and Photoproducts

Research by Meunier, Gauvin, and Boule (2002) focused on the photochemical behavior of dichlorprop (2-(2,4-dichlorophenoxy)propanoic acid) in aqueous solutions. They discovered a complex array of photoproducts, including various chlorophenols and chlorocatechols, under different conditions, revealing intricate pathways of environmental degradation Meunier, Gauvin, & Boule, 2002.

Microbial Responses to Herbicides

Benndorf et al. (2006) examined how Pseudomonas putida KT2440 responds to chlorophenoxy herbicides and their metabolites. The study showed differential impacts on protein expression and physiological parameters, indicating a nuanced bacterial response to such compounds, which could inform bioremediation strategies Benndorf et al., 2006.

Analytical Detection in Biological Samples

Rosales-Conrado et al. (2008) developed methodologies for determining chlorophenoxy acid herbicides in human urine, employing solid-phase extraction and capillary LC–UV detection. This research enhances our capability to monitor exposure to these compounds in biological systems Rosales-Conrado et al., 2008.

Adsorption and Removal Techniques

A study by Kamaraj, Davidson, Sozhan, and Vasudevan (2015) explored the adsorption of 2-(2,4-dichlorophenoxy)propanoic acid using electrochemically generated aluminum hydroxides, presenting an innovative approach to removing such compounds from aqueous solutions Kamaraj et al., 2015.

Safety And Hazards

The safety data sheet for “2-(3,5-Dichlorophenoxy)propanoic acid” indicates that it may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it’s important to handle this compound with appropriate safety measures .

properties

IUPAC Name

2-(3,5-dichlorophenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O3/c1-5(9(12)13)14-8-3-6(10)2-7(11)4-8/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLRMHHUHESVKKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC(=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80601998
Record name 2-(3,5-Dichlorophenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dichlorophenoxy)propanoic acid

CAS RN

68070-08-6
Record name 2-(3,5-Dichlorophenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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